Cas no 24757-70-8 (2-methoxy-2'-deoxyadenosine)

2-methoxy-2'-deoxyadenosine 化学的及び物理的性質
名前と識別子
-
- 2-methoxy-2'-deoxyadenosine
- (2R,3S,5R)-5-(6-amino-2-methoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
- 2-METHOXY-2’-DEOXYADENOSINE
- 2-Methoxy-2'-deoxy-β-adenosine
- 2'-Deoxy-2-methoxyadenosine
- 2-Methoxy-2'-deoxy-
- A-(2-Deoxy-D-ribofuranosyl)-2-methoxyadenine
- A-adenosine
- Adenosine,2'-deoxy-2-methoxy
- Cladribine Related Compound A
- 2′-Deoxy-2-methoxyadenosine
- 2-Methoxy-2′-deoxyadenosine
- 2-Methoxy-6-amino-9-(2-deoxy-beta-D-erythro-pentofuranosyl)purine
- 9-(2-Deoxy-beta-D-ribofuranosyl)-2-methoxyadenine
- Adenosine, 2'-deoxy-2-methoxy- (8CI,9CI)
- (2R,3S,5R)-5-(6-amino-2-methoxy-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
- 2'-Deoxy-2-methoxyadenosine; 2-Methoxy-2'-deoxy-beta-adenosine; 2-Methoxy-2'-deoxyadenosine; 2-Methoxy-6-amino-9-(2-deoxy-beta-D-erythro-pentofuranosyl)purine; 9beta-(2-Deoxy-D-ribofuranosyl)-2-methoxyadenine;
- (2R,3S,5R)-5-(6-Amino-2-methoxy-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
- CHEMBL470889
- CLADRIBINE IMPURITY B [EP IMPURITY]
- Adenosine, 2'-deoxy-2-methoxy-
- UNII-EAM4X9P3JV
- DA-62372
- cladribine related compound a (20 mg) (2-methoxy-2'-deoxyadenosine)
- 2-METHOXY-2'-DEOXYADENOSINE [USP IMPURITY]
- 2-Methoxy-6-amino-9-(2-deoxy-?-D-erythro-pentofuranosyl)purine; 9-(2-Deoxy-?-D-ribofuranosyl)-2-methoxyadenine; USP Cladribine Related Compound A
- 2-METHOXY-6-AMINO-9-(2-DEOXY-.BETA.-D-ERYTHRO-PENTOFURANOSYL)PURINE
- DTXSID10437626
- Cladribine impurity B [EP]
- EAM4X9P3JV
- 9-(2-DEOXY-.BETA.-D-RIBOFURANOSYL)-2-METHOXYADENINE
- 2-Methoxy 2'-Deoxyadenosine
- CLADRIBINE RELATED COMPOUND A (20 MG) (2-METHOXY-2'-DEOXYADENOSINE)
- 24757-70-8
-
- インチ: InChI=1S/C11H15N5O4/c1-19-11-14-9(12)8-10(15-11)16(4-13-8)7-2-5(18)6(3-17)20-7/h4-7,17-18H,2-3H2,1H3,(H2,12,14,15)
- InChIKey: HGRICISHTIAZJG-UHFFFAOYSA-N
- ほほえんだ: COc1nc(N)c2ncn(C3CC(O)C(CO)O3)c2n1
計算された属性
- せいみつぶんしりょう: 281.11200
- どういたいしつりょう: 281.11240398g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 8
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 349
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 129Ų
- 疎水性パラメータ計算基準値(XlogP): 0.1
じっけんとくせい
- 密度みつど: 1.84±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: 微溶性(18 g/l)(25ºC)、
- PSA: 128.54000
- LogP: -0.36100
2-methoxy-2'-deoxyadenosine セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H301-H341-H361-H372
- 警告文: MissingPhrase-N15.00950417-P260-P280
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
2-methoxy-2'-deoxyadenosine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M262330-1mg |
2-Methoxy-2'-deoxyadenosine |
24757-70-8 | 1mg |
$125.00 | 2023-05-18 | ||
TRC | M262330-25mg |
2-Methoxy-2'-deoxyadenosine |
24757-70-8 | 25mg |
$1437.00 | 2023-05-18 | ||
A2B Chem LLC | AB25955-25mg |
Adenosine, 2'-deoxy-2-methoxy- (8CI,9CI) |
24757-70-8 | ≥95% | 25mg |
$835.00 | 2024-04-20 | |
A2B Chem LLC | AB25955-5mg |
Adenosine, 2'-deoxy-2-methoxy- (8CI,9CI) |
24757-70-8 | 95%+ | 5mg |
$260.00 | 2024-04-20 | |
Alichem | A159003244-100mg |
(2R,3S,5R)-5-(6-Amino-2-methoxy-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol |
24757-70-8 | 97% | 100mg |
$1936.40 | 2023-09-02 | |
TRC | M262330-10mg |
2-Methoxy-2'-deoxyadenosine |
24757-70-8 | 10mg |
$ 650.00 | 2023-09-07 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1134211-20MG |
Cladribine Related Compound A |
24757-70-8 | 20mg |
¥13414.51 | 2024-12-26 | ||
TRC | M262330-5mg |
2-Methoxy-2'-deoxyadenosine |
24757-70-8 | 5mg |
$345.00 | 2023-05-18 | ||
Chemenu | CM261022-100mg |
(2R,3S,5R)-5-(6-Amino-2-methoxy-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol |
24757-70-8 | 97% | 100mg |
$1758 | 2024-07-28 | |
A2B Chem LLC | AB25955-50mg |
Adenosine, 2'-deoxy-2-methoxy- (8CI,9CI) |
24757-70-8 | ≥95% | 50mg |
$1299.00 | 2024-04-20 |
2-methoxy-2'-deoxyadenosine 関連文献
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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S. Ahmed Chem. Commun., 2009, 6421-6423
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
2-methoxy-2'-deoxyadenosineに関する追加情報
Introduction to 2-methoxy-2'-deoxyadenosine (CAS No: 24757-70-8)
2-methoxy-2'-deoxyadenosine, with the chemical identifier CAS No: 24757-70-8, is a significant nucleoside analog that has garnered considerable attention in the field of pharmaceutical and biochemical research. This compound, derived from adenosine through selective methylation and deoxygenation, exhibits unique structural and functional properties that make it a valuable tool in both academic studies and industrial applications. Its molecular structure, characterized by a modified sugar moiety and a methoxy group at the 2-position, imparts distinct biological activities that differentiate it from its parent compound, adenosine.
The synthesis of 2-methoxy-2'-deoxyadenosine involves a series of carefully orchestrated chemical reactions, including protection-deprotection strategies to ensure regioselectivity and high yield. The methoxy group at the 2-position of the ribose ring enhances stability while modulating interactions with biological targets. This modification has been strategically employed to alter the pharmacokinetic profile and binding affinity of the nucleoside, making it a promising candidate for drug development.
In recent years, 2-methoxy-2'-deoxyadenosine has been extensively studied for its potential therapeutic applications. One of the most notable areas of research involves its role as an antagonist or modulator of adenosine receptors. Adenosine receptors (A1, A2A, A2B, and A3) are integral to various physiological processes, including neurotransmission, immune responses, and cardiovascular regulation. By selectively interacting with these receptors, 2-methoxy-2'-deoxyadenosine can influence these pathways in a controlled manner.
Recent studies have highlighted the compound's efficacy in preclinical models as an inhibitor of adenosine receptor-mediated signaling. For instance, research has demonstrated its potential in modulating immune responses by targeting A2A receptors, which are known to play a role in inflammation and immune cell trafficking. This makes 2-methoxy-2'-deoxyadenosine a compelling candidate for developing treatments for inflammatory diseases and autoimmune disorders.
Another area where 2-methoxy-2'-deoxyadenosine shows promise is in the treatment of neurological disorders. Adenosine receptor modulation has been implicated in conditions such as Parkinson's disease, Alzheimer's disease, and stroke. Studies have indicated that by enhancing or inhibiting adenosine signaling, 2-methoxy-2'-deoxyadenosine could potentially mitigate symptoms associated with these neurodegenerative conditions. The compound's ability to cross the blood-brain barrier further adds to its therapeutic appeal.
The compound's structural similarity to natural nucleosides also makes it an attractive scaffold for further derivatization and optimization. Researchers are exploring ways to enhance its bioavailability, reduce toxicity, and improve target specificity through structural modifications. This includes exploring analogs with different substituents at various positions on the nucleoside ring.
Furthermore, 2-methoxy-2'-deoxyadenosine has found applications in diagnostic imaging techniques. Its ability to interact with adenosine receptors allows for its use as a ligand in positron emission tomography (PET) scans, enabling researchers to visualize receptor distribution and activity in vivo. This has significant implications for understanding disease mechanisms and monitoring treatment responses.
The industrial production of 2-methoxy-2'-deoxyadenosine is another area of focus. Advances in synthetic chemistry have enabled more efficient and scalable manufacturing processes, making the compound more accessible for research and commercial applications. Continuous flow chemistry and biocatalytic methods are being explored to improve yield and reduce environmental impact.
Regulatory considerations also play a crucial role in the development and use of 2-methoxy-2'-deoxyadenosine. Compliance with Good Manufacturing Practices (GMP) ensures that the compound meets high standards of purity and consistency. Additionally, ongoing clinical trials are essential to validate its safety and efficacy before broader therapeutic use.
In conclusion, 2-methoxy-2'-deoxyadenosine (CAS No: 24757-70-8) represents a fascinating compound with diverse applications in pharmaceuticals, diagnostics, and biochemical research. Its unique structural features and biological activities make it a valuable tool for addressing various health challenges. As research continues to uncover new therapeutic potentials, 2-methoxy-2'-deoxyadenosine is poised to play an increasingly significant role in modern medicine.
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